NK3 Antagonist Potency: 4-Sulfonylmethyl vs. Monosubstituted
In a head-to-head comparison within the same study, the 4-phenylsulfonylmethyl-substituted piperidine compound (1c) exhibited an NK3 receptor IC50 of 6.2 nM, which is 2.7-fold more potent than the monosubstituted piperidine compound 1e (IC50 = 17 nM) [1]. This direct comparison demonstrates that the presence of the 4-phenylsulfonylmethyl group confers significantly enhanced NK3 antagonism relative to compounds lacking the sulfonyl moiety at the 4-position.
| Evidence Dimension | NK3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.2 nM (4-phenylsulfonylmethyl piperidine analog 1c) |
| Comparator Or Baseline | IC50 = 17 nM (monosubstituted piperidine compound 1e) |
| Quantified Difference | 2.7-fold higher potency for the 4-phenylsulfonylmethyl analog |
| Conditions | Receptor binding assay; nonpeptide tachykinin NK3 antagonists |
Why This Matters
The 2.7-fold potency advantage validates the 4-sulfonylmethyl substitution as a critical pharmacophoric element for NK3 receptor antagonism, enabling lower dosing requirements in assays utilizing this scaffold.
- [1] Chen MH, Chung FZ, Roth BD, Kuo BS, Atherton J, Lee HT. Syntheses and biological activities of chiral piperidines-tachykinin NK3 antagonists. Acta Pharmacol Sin. 1999;20(3):283-288. PMID: 10452109. View Source
